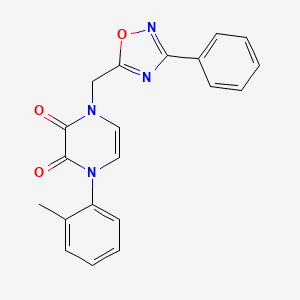

1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione

Description

Properties

IUPAC Name |

1-(2-methylphenyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O3/c1-14-7-5-6-10-16(14)24-12-11-23(19(25)20(24)26)13-17-21-18(22-27-17)15-8-3-2-4-9-15/h2-12H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHFDUSOTVUUYFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC3=NC(=NO3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione is a novel derivative of the oxadiazole and pyrazine classes, which have garnered attention for their diverse biological activities. This article focuses on the biological activity of this compound, highlighting its mechanisms, efficacy in various applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

- Molecular Formula : C16H15N3O2

- Molecular Weight : 281.31 g/mol

- IUPAC Name : this compound

Structural Features

The compound features a pyrazine ring fused with an oxadiazole moiety, which is known for its potential pharmacological activities. The presence of phenyl and o-tolyl groups enhances lipophilicity and may influence binding interactions with biological targets.

Antimicrobial Activity

Research has indicated that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. A study demonstrated that derivatives of 1,2,4-oxadiazoles possess inhibitory effects against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antiviral Activity

Recent studies have explored the antiviral potential of oxadiazole derivatives against SARS-CoV-2. For instance, a series of 3-phenyl-1,2,4-oxadiazole derivatives were evaluated for their inhibitory activity against the main protease (Mpro) of SARS-CoV-2. One notable derivative exhibited an IC50 value of 5.27 μM , indicating potent antiviral activity .

Anticancer Properties

The biological activity of oxadiazole derivatives extends to anticancer applications. Research has shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. A specific study reported that certain oxadiazole derivatives inhibited tumor growth in vitro and in vivo models.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is noteworthy. It has been shown to interact with key enzymes involved in metabolic processes. For example, structure-activity relationship (SAR) studies have identified specific binding interactions between oxadiazole derivatives and target enzymes, providing insights into their inhibitory mechanisms .

Case Study 1: Antiviral Efficacy Against SARS-CoV-2

In a recent screening experiment involving a library of compounds, several 3-phenyl-1,2,4-oxadiazole derivatives were identified as potent inhibitors of SARS-CoV-2 Mpro. The optimization process led to the discovery of derivatives with enhanced potency due to improved binding interactions within the enzyme's active site .

Case Study 2: Antimicrobial Activity Assessment

A comprehensive evaluation of various oxadiazole derivatives revealed their effectiveness against Gram-positive and Gram-negative bacteria. The study utilized disc diffusion and broth microdilution methods to assess antimicrobial efficacy, demonstrating that modifications in the chemical structure significantly influenced biological activity .

Research Findings Summary Table

| Activity Type | Compound | IC50 Value | Mechanism |

|---|---|---|---|

| Antiviral | 3-Phe-Oxadiazole Derivative | 5.27 μM | Enzyme inhibition (Mpro) |

| Antimicrobial | Various Oxadiazoles | Varies | Disruption of cell wall synthesis |

| Anticancer | Selected Oxadiazoles | In vitro efficacy observed | Induction of apoptosis |

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of various bacteria and fungi. The minimum inhibitory concentration (MIC) for certain derivatives has been reported as low as 6 µg/mL against pathogens such as Clostridium difficile and Enterococcus faecium .

Antifungal Properties

Compounds containing oxadiazole rings have been investigated for their antifungal activities. In vitro tests have demonstrated that these compounds can inhibit the growth of fungi like Fusarium oxysporum, with some derivatives showing effectiveness comparable to standard antifungal agents .

Study on Antimicrobial Efficacy

A recent study examined the antimicrobial efficacy of a related oxadiazole derivative against various strains of bacteria and fungi. The compound demonstrated significant bactericidal activity with an MIC comparable to established antibiotics such as vancomycin . This highlights the potential for developing new antimicrobial agents based on this compound class.

Antifungal Activity Assessment

Another investigation focused on the antifungal properties of oxadiazole derivatives against Fusarium oxysporum. The results indicated that certain modifications to the oxadiazole ring significantly enhanced antifungal activity compared to non-modified compounds .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazine-2,3-dione Derivatives with Oxadiazole Substituents

1-((3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(4-chlorophenyl)pyrazine-2,3(1H,4H)-dione (CAS 1251631-94-3)

- Structural Differences :

- The oxadiazole ring is substituted with a benzodioxolyl group (electron-rich due to the fused dioxolane) instead of phenyl.

- The aryl group at position 4 is 4-chlorophenyl (electron-withdrawing) instead of o-tolyl.

- Physicochemical Properties :

3-Benzyl-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione (CAS 1358320-40-7)

Key Comparison :

Oxadiazole-Containing Heterocycles with Varied Cores

1-(3,4-Dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine (CAS 1775309-81-3)

- Structural Differences :

- Core: Piperidine instead of pyrazine-dione.

- Substituents: 3,4-dimethoxybenzoyl (electron-donating groups) and oxadiazole-phenyl-methyl.

- Physicochemical Properties :

N-Cyclopropyl-N-((3-p-tolyl-1,2,4-oxadiazol-5-yl)methyl)-2-(p-tolyloxy)acetamide (12f)

Key Comparison :

Q & A

Q. How can structural modifications enhance potency while reducing cytotoxicity?

- Methodology :

- Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to improve target affinity without increasing lipophilicity .

- Replace the oxadiazole methyl group with bioisosteres (e.g., triazoles) to mitigate metabolic oxidation .

Methodological Tables

Table 1: Key Synthetic Intermediates and Their Roles

Table 2: Common Analytical Challenges and Solutions

| Challenge | Solution | Technique | Reference |

|---|---|---|---|

| Polymorphism in crystallization | Use anti-solvent precipitation | PXRD | |

| Low MS sensitivity | Derivatize with TFA or Na⁺ adducts | HRMS with ESI+ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.